

Spectral Characterization of DL-Homophenylalanine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *DL-Homophenylalanine*

Cat. No.: *B555944*

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Introduction

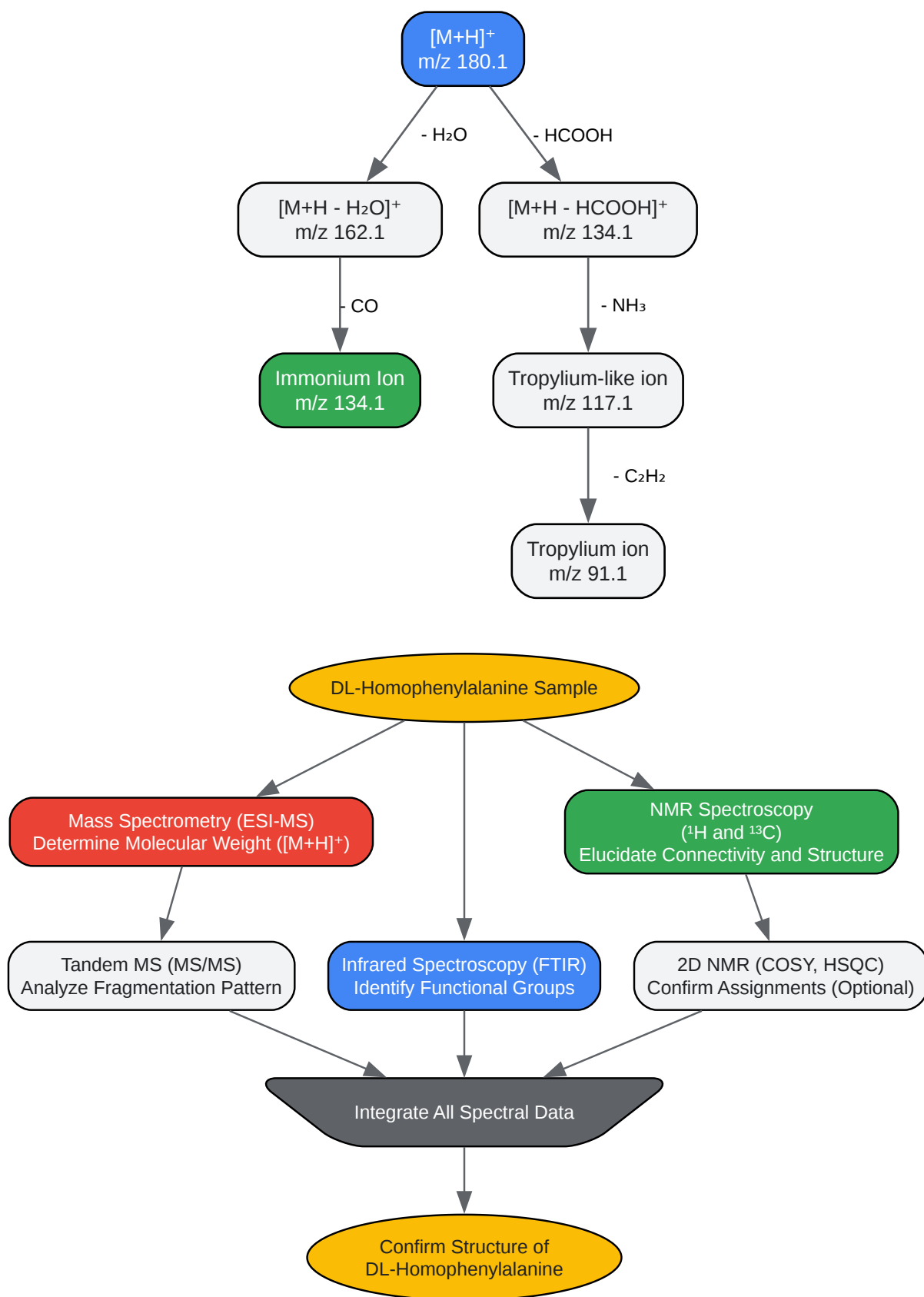
DL-Homophenylalanine (2-amino-4-phenylbutanoic acid) is a non-proteinogenic amino acid, structurally analogous to phenylalanine but with an additional methylene group in its side chain. [1] This modification imparts unique conformational properties, making it a valuable building block in peptidomimetics and pharmaceutical research. Its incorporation into peptide sequences can influence secondary structure, receptor binding affinity, and enzymatic stability. A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved through a multi-technique spectroscopic approach.

This guide provides a detailed exploration of the spectral characterization of **DL-Homophenylalanine**, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer in-depth interpretations of the resulting spectral data. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own analytical endeavors.

Molecular Structure of DL-Homophenylalanine

To provide a visual reference for the subsequent spectral analysis, the chemical structure of **DL-Homophenylalanine** is presented below. The numbering of the carbon and hydrogen

atoms will be used for the assignment of NMR signals.



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References

- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
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